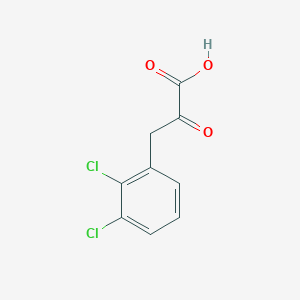

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Description

BenchChem offers high-quality 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O3 |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

3-(2,3-dichlorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6Cl2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

AYMYBOWSNYTKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of Aromatic α-Keto Acids

Alpha-keto acids (α-KAs) are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. In biological systems, they are pivotal metabolic intermediates, connecting the catabolism of carbohydrates, lipids, and proteins. Beyond their metabolic roles, certain α-KAs, particularly those with aromatic side chains, have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a dichlorinated phenyl ring into an α-keto acid scaffold, as seen in 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, presents a unique chemical entity with potential for diverse biological activities. The dichlorophenyl moiety is a common feature in many pharmacologically active agents, often conferring properties such as enhanced binding affinity to protein targets and altered metabolic stability. This guide provides a comprehensive technical overview of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (CAS 933687-00-4), including its physicochemical properties, potential synthetic routes, analytical methodologies, and prospective research applications.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 933687-00-4 | Chemical Abstract Service |

| Molecular Formula | C₉H₆Cl₂O₃ | - |

| Molecular Weight | 233.05 g/mol | - |

| Appearance | Likely a white to off-white solid | General property of similar small organic acids |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Inferred from the hydrophobic dichlorophenyl ring and the polar carboxylic acid and ketone groups |

| pKa | Estimated to be in the range of 2-3 for the carboxylic acid | Based on the pKa of similar α-keto acids |

| Reactivity | The α-keto acid moiety is susceptible to decarboxylation under certain conditions (e.g., heat, strong base). The ketone can undergo nucleophilic addition, and the carboxylic acid can be esterified. The aromatic ring can undergo further electrophilic substitution, although the two chlorine atoms are deactivating. | General chemical principles of α-keto acids and substituted benzenes. |

The 2,3-dichloro substitution pattern on the phenyl ring is of particular interest. The electronic effects of the chlorine atoms (electron-withdrawing) and their steric hindrance will influence the molecule's conformation and its potential interactions with biological macromolecules.

Potential Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, drawing from established methods for the synthesis of α-keto acids.[1] Two plausible strategies are detailed below.

Strategy 1: Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[2][3][4] This approach would involve the acylation of 1,2-dichlorobenzene with an appropriate acylating agent.

Workflow Diagram:

Sources

- 1. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

The Definitive Guide to the Structural Elucidaion of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins every subsequent stage, from understanding mechanism of action to ensuring regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, a molecule of interest due to its α-keto acid and dichlorinated phenyl moieties, which are common pharmacophores.

As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a logical, field-proven workflow, explaining the why behind each experimental choice and demonstrating how a multi-technique approach provides a self-validating system for absolute structural confirmation.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex structural analysis, the foundational properties of the analyte must be established. The initial steps focus on confirming the molecular formula and assessing the purity of the sample, which are critical for the accurate interpretation of subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate initial confirmation of the elemental composition of the target molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it allows for the determination of the molecular formula.

Predicted Data for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (C₉H₆Cl₂O₃)

| Parameter | Expected Value |

| Molecular Formula | C₉H₆Cl₂O₃ |

| Monoisotopic Mass | 231.9697 |

| Predicted [M-H]⁻ | 230.9625 |

| Predicted [M+H]⁺ | 232.9769 |

| Predicted [M+Na]⁺ | 254.9588 |

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion. For a carboxylic acid, negative ion mode is often more informative due to the facile loss of a proton.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of the protonated or deprotonated molecule to confirm the elemental composition. The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:1 ratio for M and M+2) will provide strong evidence for the presence of two chlorine atoms.[1][2]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is an essential technique for determining the purity of the sample. The presence of impurities can significantly complicate the interpretation of spectroscopic data, particularly NMR.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point for this type of molecule.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of any potential impurities with different polarities. A typical mobile phase would be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak. A pure sample should exhibit a single sharp peak.

Spectroscopic Characterization: Assembling the Structural Puzzle

With the molecular formula confirmed and purity established, the next phase is to use a suite of spectroscopic techniques to piece together the molecule's connectivity and functional groups.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][4][5][6] For 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, we expect to see characteristic absorptions for the carboxylic acid and ketone carbonyl groups, as well as the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1730 | C=O stretch (α-keto) |

| ~1710 | C=O stretch (carboxylic acid)[7] |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~800-700 | C-Cl stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the molecule.[8][9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 (broad s) | singlet | 1H | -COOH |

| ~7.4 (d, J=~8 Hz) | doublet | 1H | Ar-H |

| ~7.2 (t, J=~8 Hz) | triplet | 1H | Ar-H |

| ~7.1 (d, J=~8 Hz) | doublet | 1H | Ar-H |

| ~4.1 (s) | singlet | 2H | -CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (keto) |

| ~165 | C=O (acid) |

| ~135 | Ar-C (C-Cl) |

| ~133 | Ar-C (C-Cl) |

| ~131 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~45 | -CH₂- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

-

Mass Spectrometry Fragmentation Analysis

Rationale: While HRMS confirms the molecular formula, analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide further structural information.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Loss of COOH (45 Da): A common fragmentation for carboxylic acids.

-

Loss of CO (28 Da): From the keto group.

-

Formation of the dichlorobenzyl cation: A stable fragment.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer is suitable for fragmentation studies.

-

Method: The molecular ion is isolated in the first mass analyzer, fragmented in the collision cell, and the resulting fragments are analyzed in the second mass analyzer.

-

Data Analysis: The fragmentation pattern is rationalized based on known fragmentation mechanisms of similar compounds.

Definitive 3D Structure: X-ray Crystallography

Rationale: While spectroscopic methods provide excellent information about the connectivity of a molecule, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[11][12][13][14] This is the gold standard for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Integrated Data Analysis and Workflow Visualization

The power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-validating structural assignment. The workflow can be visualized as a logical progression from initial confirmation to the final, detailed 3D structure.

Sources

- 1. mdpi.com [mdpi.com]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. dl.icdst.org [dl.icdst.org]

- 9. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Thermal Stability and Degradation Profile of 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

This guide details the thermal stability profile of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (also known as 2,3-Dichlorophenylpyruvic acid). It is structured to provide researchers with the mechanistic understanding and experimental protocols necessary to handle this labile intermediate during drug development.

Executive Technical Summary

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a substituted

The presence of the 2,3-dichloro substitution on the phenyl ring introduces significant steric strain (ortho-effect) and electron-withdrawing character, which alters the activation energy for decarboxylation compared to the unsubstituted phenylpyruvic acid. Consequently, this compound requires strict cold-chain handling (

Mechanistic Degradation Pathways

To stabilize this compound, one must first understand the causality of its decomposition. The degradation is not a single event but a branched cascade.

The Tautomeric Trigger

In solution and melt phases, the compound exists in equilibrium between its keto form and its enol form. The enol form is more susceptible to oxidation. The 2,3-dichloro substitution restricts rotation around the benzylic bond, potentially trapping specific conformers that accelerate downstream reactions.

Primary Decomposition Routes

-

Thermal Decarboxylation (Anaerobic): Under heat, the

-keto acid functionality loses -

Oxidative Decarboxylation (Aerobic): In the presence of oxygen (even trace amounts in headspace), the enol form reacts with reactive oxygen species (ROS) or undergoes radical autoxidation to yield 2,3-dichlorophenylacetic acid and oxalic acid derivatives.

-

Aldol-like Condensation: At higher concentrations or elevated temperatures, the enol form can act as a nucleophile, attacking the keto form of another molecule, leading to dimeric impurities (often colored yellow/brown).

Degradation Pathway Diagram

The following diagram visualizes the critical nodes of instability.

Caption: Mechanistic branching of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid degradation showing thermal and oxidative risks.

Thermodynamic & Kinetic Characterization Protocol

Do not rely on generic literature values. The specific impurity profile of your batch affects stability. Use this self-validating protocol to determine the precise

Thermal Analysis (DSC/TGA)

Objective: Determine the onset temperature of decarboxylation.

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid for TGA to allow gas escape).

-

Method: Ramp

C/min from -

Expected Result:

-

Endotherm: Melting point (likely range

C, though decomposition often overlaps). -

Exotherm (DSC) / Mass Loss (TGA): Sharp transition corresponding to loss of

(M.W. 44). -

Criterion: If

C, the material is unsuitable for oven drying.

-

Forced Degradation Study (HPLC)

Objective: Quantify degradation rates to establish handling time windows.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the carboxylic acid, improving peak shape).

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 210 nm (general) and 254 nm (aromatic).

Stress Protocol:

| Stress Condition | Procedure | Target Endpoint |

| Thermal (Solid) | Incubate solid at | Detection of Aldehyde (Decarboxylation). |

| Oxidative | Dissolve in diluent + 3% | Detection of Benzoic Acid derivative. |

| Hydrolytic (Acid) | 0.1 N HCl, reflux for 2 hours. | Assess acid-catalyzed decarboxylation. |

| Photostability | Expose to 1.2 million lux-hours (ICH Q1B). | Check for radical-induced dimerization. |

Practical Handling & Storage Guidelines

Based on the chemical liability of the

Storage

-

Temperature: Long-term storage at

C . Short-term (weeks) at -

Atmosphere: Store under Argon or Nitrogen.

evolution is autocatalytic in some crystal lattices; headspace volume should be minimized. -

Container: Amber glass (protects from photo-oxidation) with PTFE-lined caps.

Process Chemistry Implications[3][4][5][6][7][8]

-

Drying: Never use standard oven drying. Use Vacuum Drying at

C. Lyophilization is preferred if the compound is isolated from aqueous media. -

Solution Stability: Prepare solutions immediately before use. If holding is required, keep at

C and shield from light. -

Reagents: Avoid strong bases during workup, as enolization is base-catalyzed, accelerating degradation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for qualifying a batch of this material for use in synthesis.

Caption: Quality Control logic flow for intake and release of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

References

-

Sigma-Aldrich. (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid (Related Intermediate Data). Retrieved from

-

BOC Sciences. 3-(2-Chlorophenyl)-3-oxopropanoic Acid (Structural Analog Stability). Retrieved from

-

National Institutes of Health (PMC).Studies on the synthesis and stability of

-ketoacyl peptides. (Mechanistic insight into -

MDPI Catalysts.

-Keto Acids and Their Esters. (General stability and handling of keto acids).[3] Retrieved from -

ChemScene. 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid MSDS. (Safety and storage data for chlorinated analogs). Retrieved from [4]

Sources

An In-depth Technical Guide to 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid: Synthesis, and Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, a halogenated aromatic α-keto acid. While the specific discovery and a detailed historical narrative of this compound are not extensively documented in scientific literature, its significance can be inferred from the prevalence of the 2,3-dichlorophenyl moiety in numerous active pharmaceutical ingredients (APIs). This guide elucidates the probable synthetic pathways to 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, its key chemical properties, and its potential applications as a crucial intermediate in the synthesis of neurologically active compounds. The content herein is structured to provide researchers and drug development professionals with a foundational understanding of this molecule, underpinned by established principles of organic chemistry and medicinal chemistry.

Introduction and Historical Context: The Significance of the 2,3-Dichlorophenyl Moiety in Drug Discovery

The 2,3-dichlorophenyl structural motif is a recurring feature in a number of successful pharmaceutical agents, particularly those targeting the central nervous system. Its electronic and steric properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule, enhancing binding affinity to specific receptors and improving metabolic stability. A prime example of its importance is in the structure of several atypical antipsychotic drugs.

One of the most notable applications of a 2,3-dichlorophenyl derivative is in the synthesis of Aripiprazole , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] The key intermediate for Aripiprazole is 1-(2,3-dichlorophenyl)piperazine .[1][2][3] This intermediate is also crucial for the synthesis of other antipsychotic medications such as Cariprazine and Brexpiprazole .[4] The prevalence of this specific substituted phenylpiperazine in modern pharmacotherapy underscores the importance of its precursors, including 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, which can serve as a versatile starting material for its synthesis.

Plausible Synthetic Pathways to 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

The synthesis of α-keto acids is a well-established field in organic chemistry. Based on general methodologies, two primary and plausible synthetic routes for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid are detailed below. These pathways commence from the readily available 2,3-dichlorobenzaldehyde.

Pathway A: Synthesis via Darzens Condensation

The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[2][5][6] Subsequent hydrolysis and decarboxylation of the glycidic ester can yield the desired α-keto acid.

Sources

Methodological & Application

Application Note: HPLC Analysis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

Introduction & Scientific Rationale

Analyte Overview

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (herein referred to as 2,3-DCPPA ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those containing dichlorophenyl-piperazine moieties (e.g., Aripiprazole analogs) or specific non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

As an

-

Keto-Enol Tautomerism: In solution,

-keto acids exist in a dynamic equilibrium between the keto form and the enol form. This can lead to peak broadening or splitting (doublet peaks) if the interconversion rate is slow relative to the chromatographic timescale. -

Acidity: The electron-withdrawing chlorine atoms on the phenyl ring, combined with the

-keto group, significantly increase the acidity (estimated pKa -

Stability: The molecule is susceptible to oxidative decarboxylation, particularly in alkaline or neutral conditions.

Method Strategy

To address these challenges, this protocol utilizes Ion-Suppression Reversed-Phase HPLC (RP-HPLC) .[1]

-

Acidic Mobile Phase (pH 2.5): Essential for two reasons:

-

Suppresses carboxylic acid ionization (

), ensuring the analyte remains neutral for retention on the C18 hydrophobic stationary phase. -

Stabilizes the keto form, minimizing peak splitting caused by tautomerism.

-

-

UV Detection: The 2,3-dichlorophenyl moiety provides a strong chromophore. While standard phenylpyruvates absorb at 210 nm, the chlorinated ring allows for selective detection at higher wavelengths (230–250 nm), reducing interference from mobile phase solvents.[1]

Experimental Protocol

Equipment & Reagents

| Category | Specification |

| HPLC System | Agilent 1260/1290 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD, Autosampler, Column Oven) |

| Column | Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) Alternative: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm) |

| Solvents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ) |

| Additives | Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA) |

| Standards | 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (Ref Std >98% purity) |

Reagent Preparation

Mobile Phase A (0.1% Phosphoric Acid in Water):

-

Measure 1000 mL of Milli-Q water.

-

Add 1.0 mL of 85% Phosphoric Acid (

). -

Mix well and filter through a 0.22 µm nylon membrane.

-

Note: pH should be approximately 2.1–2.3. Do not adjust with NaOH (salt formation increases background).

Mobile Phase B (Acetonitrile):

-

Use 100% Acetonitrile (HPLC Grade).

-

Degas via sonication or inline degasser.

Diluent (Sample Solvent):

-

50:50 Water:Acetonitrile (v/v) containing 0.1% Phosphoric Acid.

-

Critical: The diluent must be acidic to prevent analyte degradation during storage in the autosampler.

Chromatographic Conditions

-

Column Temperature: 30°C (Controlled)

-

Injection Volume: 10 µL

-

Detection: UV @ 230 nm (Primary), 210 nm (Secondary/Impurity check)[1]

-

Run Time: 15 minutes

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial equilibration |

| 8.0 | 40 | 60 | Linear ramp to elute analyte |

| 10.0 | 10 | 90 | Wash step (remove hydrophobic impurities) |

| 12.0 | 10 | 90 | Hold wash |

| 12.1 | 90 | 10 | Return to initial |

| 15.0 | 90 | 10 | Re-equilibration |[1]

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data analysis, highlighting critical decision points for stability and tautomer control.

Figure 1: Analytical workflow for 2,3-DCPPA emphasizing the critical acidic dissolution step to prevent degradation and peak splitting.

Method Validation Parameters (Summary)

To ensure this method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be met during system suitability testing (SST).

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | 6.5 – 8.5 min | Moderate retention ensures separation from void volume (polar impurities) and highly hydrophobic dimers.[1] |

| Tailing Factor ( | ||

| Theoretical Plates ( | Ensures sufficient efficiency for impurity resolution. | |

| Precision (RSD) | Standard regulatory requirement for quantitative assays.[1] | |

| LOD / LOQ | ~0.1 µg/mL / ~0.5 µg/mL | Estimated based on the high extinction coefficient of the dichlorophenyl ring. |

Troubleshooting & Critical Mechanistic Insights

The "Double Peak" Phenomenon (Tautomerism)

If you observe a split peak or a "shoulder" on the main peak, it is likely due to the separation of the keto and enol tautomers.

-

Mechanism: The interconversion rate is slow at low temperatures.

-

Solution:

-

Temperature: Increase column temperature to 40°C. This increases the rate of tautomerization, merging the two forms into a single, sharp peak (time-averaged signal).[1]

-

Acidity: Ensure mobile phase pH is < 2.5. The keto form is thermodynamically favored in highly acidic aqueous environments.

-

Stability Warning

2,3-DCPPA is an

-

Diagnostic: Appearance of a new peak at a slightly different retention time (usually earlier eluting due to loss of the carbonyl group).

-

Prevention: Always use fresh mobile phase and keep samples in the autosampler at 4°C.

References

-

Separation of Phenylpyruvic Acid on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]

-

HPLC Determin

-keto Acids in Human Serum and Urine. ResearchGate. Available at: [Link] -

Aceclofenac Impurity Profiling (Phenylacetic acid derivatives). Sphinx Knowledge House. Available at: [Link]

Sources

- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 2. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid in In-Vitro Assays

Introduction: Unraveling the Bioactivity of a Dichlorinated Keto Acid

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a unique small molecule featuring a dichlorinated phenyl ring attached to a keto-acid functional group. While specific biological targets of this compound are still under active investigation, its structural motifs suggest potential applications in oncology and metabolic research. The dichlorophenyl group is a common feature in molecules exhibiting cytotoxic properties, while the α-keto acid core suggests a possible role in modulating cellular metabolism and enzymatic activity.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid in a variety of in-vitro assays. The protocols detailed herein are designed to be self-validating systems, enabling the robust characterization of this compound's biological effects.

Hypothesized Mechanisms of Action

Based on its chemical structure, two primary modes of action for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid can be postulated:

-

Induction of Cytotoxicity: The presence of two chlorine atoms on the phenyl ring can enhance the molecule's lipophilicity and reactivity, potentially leading to interactions with cellular macromolecules and the induction of cell death pathways.[1][2] The metabolic activation of dichlorophenyl-containing compounds by cytochrome P450 (CYP) enzymes can sometimes lead to the formation of more potent cytotoxic species.[1]

-

Metabolic Perturbation and Mitochondrial Toxicity: As a keto acid analog, this compound may interfere with key metabolic enzymes or transport processes.[3] A primary target for such interference is often the mitochondrion, the central hub of cellular energy production. Disruption of mitochondrial function can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[4][5][6]

The following diagram illustrates the potential cellular pathways affected by 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid:

Caption: Hypothesized cellular targets of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

Essential Preliminary Procedures: Compound Handling and Preparation

Solubility and Stability

Accurate and reproducible experimental results begin with the correct handling of the test compound. The solubility of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid should be empirically determined in various solvents to prepare a concentrated stock solution.

| Solvent | Recommended Starting Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Generally a good solvent for organic compounds. |

| Ethanol | 5-20 mM | May require warming to fully dissolve. |

| Phosphate-Buffered Saline (PBS) | < 1 mM | Expected to have low aqueous solubility. |

Protocol for Stock Solution Preparation:

-

Accurately weigh a precise amount of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

-

Add the desired volume of high-purity DMSO to achieve the target concentration.

-

Gently vortex and, if necessary, sonicate in a water bath until the compound is fully dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Part 1: Assessment of General Cytotoxicity

A primary investigation into the bioactivity of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid should involve assessing its general cytotoxicity across relevant cell lines.

Experimental Workflow for Cytotoxicity Screening

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 4. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]

- 5. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]

- 6. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Alpha-Keto Acid

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a novel small molecule with a chemical structure featuring an alpha-keto acid moiety. Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism.[1][2] Their analogues have garnered interest for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory effects to the modulation of cellular energy metabolism.[3][4] Given that pyruvic acid, the simplest alpha-keto acid, is a central player in cellular bioenergetics,[2][5] it is plausible that 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid may exert its biological effects by intervening in these fundamental processes.

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. The proposed workflow is designed to first establish a foundational understanding of the compound's cellular effects and subsequently delve into its specific mechanism of action, culminating in preclinical evaluation in relevant disease models.

Experimental Workflow: A Phased Approach to Efficacy Testing

A tiered approach is recommended to efficiently characterize the biological activity of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. This workflow ensures a logical progression from broad, high-throughput screening to more focused, mechanistic studies.

Figure 1: A phased experimental workflow for the efficacy testing of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

Phase 1: In Vitro Profiling

The initial phase focuses on characterizing the compound's general effects on cell health and metabolism to identify a therapeutic window and potential areas of biological activity.

Cytotoxicity Assessment

Rationale: It is crucial to determine the concentration range at which 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid exhibits biological activity without causing significant cell death. This ensures that subsequent observations are not artifacts of general toxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (e.g., from 0.1 µM to 100 µM) in cell culture medium.[6] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

| Parameter | Recommended Condition |

| Cell Line | HepG2 (liver, metabolic), A549 (lung cancer) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration | 0.1 µM - 100 µM (logarithmic dilutions) |

| Incubation Time | 24, 48, 72 hours |

| Readout | Absorbance at 570 nm |

Metabolic Screening

Rationale: Given its structure as a pyruvic acid analogue, the compound may influence cellular metabolism. A metabolic flux analyzer can provide a comprehensive overview of its effects on mitochondrial respiration and glycolysis.[7][8]

Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with a non-toxic concentration of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid for a predetermined duration (e.g., 24 hours).

-

Assay Preparation: A day before the assay, hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

Assay Execution: Replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine. Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Mitochondrial Stressors: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Enzyme Inhibition Screening

Rationale: As a pyruvic acid analogue, the compound could potentially inhibit enzymes that utilize pyruvate as a substrate, such as lactate dehydrogenase (LDH) or the pyruvate dehydrogenase (PDH) complex.[9][10]

Protocol: Lactate Dehydrogenase (LDH) Activity Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADH, and purified LDH enzyme.

-

Inhibitor Addition: Add varying concentrations of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid to the wells. Include a known LDH inhibitor (e.g., oxamate) as a positive control and a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding the substrate, pyruvate.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

| Parameter | Recommended Condition |

| Enzyme | Purified Lactate Dehydrogenase A (LDHA) |

| Substrate | Pyruvate |

| Co-factor | NADH |

| Readout | Absorbance at 340 nm (kinetic) |

| Positive Control | Oxamate |

Phase 2: Mechanistic Elucidation

This phase aims to identify the specific molecular target(s) and signaling pathways affected by 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

Figure 2: Workflow for the mechanistic elucidation of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid's biological activity.

Target Engagement Assays

Rationale: To confirm that the compound directly interacts with its putative target enzyme within a cellular context, a target engagement assay is necessary.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Isolation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Mitochondrial Function Assays

Rationale: If the metabolic screening indicates an effect on mitochondrial respiration, it is important to further investigate the specific aspects of mitochondrial health that are affected.[11][12][13]

Protocol: Mitochondrial Membrane Potential (TMRM) Assay

-

Cell Seeding and Treatment: Seed cells on a glass-bottom dish and treat with 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid for the desired time.

-

TMRM Staining: Incubate the cells with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in mitochondria with an intact membrane potential.[14]

-

Imaging: Visualize the mitochondrial membrane potential using a fluorescence microscope.

-

Data Analysis: A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

| Parameter | Recommended Condition |

| Dye | TMRM (Tetramethylrhodamine, Methyl Ester) |

| Readout | Fluorescence microscopy or flow cytometry |

| Positive Control | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) |

Phase 3: In Vivo Validation

The final phase involves evaluating the efficacy of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid in a relevant animal model of disease.[15][16]

Selection of Animal Model

Rationale: The choice of animal model should be guided by the in vitro findings. For example, if the compound is found to modulate glucose metabolism, a model of diabetes would be appropriate.[17][18]

Potential Animal Models:

-

High-Fat Diet (HFD)-Induced Obese Mice: To study effects on obesity, insulin resistance, and related metabolic disorders.[19]

-

Streptozotocin (STZ)-Induced Diabetic Rats: A model for Type 1 diabetes.

-

db/db Mice or Zucker Diabetic Fatty (ZDF) Rats: Genetic models of Type 2 diabetes and obesity.[15]

Efficacy Studies

Rationale: To assess the therapeutic potential of the compound in a living organism.

Protocol: Oral Glucose Tolerance Test (OGTT) in HFD-fed Mice

-

Animal Acclimatization and Treatment: Acclimatize HFD-fed mice and administer 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid or vehicle control daily for a specified period (e.g., 4 weeks).

-

Fasting: Fast the mice overnight (approximately 16 hours) before the OGTT.

-

Baseline Glucose Measurement: Measure baseline blood glucose levels from the tail vein.

-

Glucose Challenge: Administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. An improvement in glucose tolerance is indicated by a lower glucose excursion and a smaller AUC.

| Parameter | Recommended Condition |

| Animal Model | C57BL/6J mice on a high-fat diet |

| Compound Administration | Oral gavage, daily for 4 weeks |

| Glucose Challenge | 2 g/kg body weight |

| Blood Sampling | Tail vein |

| Readout | Blood glucose levels at 0, 15, 30, 60, 90, 120 min |

Conclusion

The experimental design outlined in these application notes provides a robust and systematic approach to evaluating the efficacy of the novel compound 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. By progressing through a phased workflow of in vitro profiling, mechanistic elucidation, and in vivo validation, researchers can thoroughly characterize its therapeutic potential and delineate its mechanism of action. This comprehensive approach is essential for advancing promising new chemical entities through the drug discovery and development pipeline.

References

- MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.

- Animal Models of Diabetes and Metabolic Disease - PMC.

- Pharmaseed ltd. Metabolic Disorder Models.

- Metabolic Disease Mouse Models for Reliable Drug Discovery.

- Biocytogen. (2025, June 16). Preclinical Animal Models for Metabolic Diseases.

- Animal models of metabolic syndrome: a review - PMC. (2016, October 4).

- Establishing Protocols to Assess Mitochondrial Function in Granulocytes and PBMCs

- Agilent.

- Designing drug response experiments and quantifying their results - PMC.

- Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.

- Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse - PMC.

- BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.

- Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development.

- News-Medical. (2024, February 1). The role of cell-based assays for drug discovery.

- RxList. Alpha-ketoglutarate: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Inside Industry. (2024, November 25). Alpha Keto Acids (AKA): The New Disruptor in Skin Therapy.

- Thermo Fisher Scientific - ES. Functional Mitochondrial Staining.

- Promega Corporation. Mitochondrial ToxGlo™ Assay Protocol.

- ACS Publications. (2012, March 14).

- Dr.Oracle. (2025, November 11).

- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.

- ResearchGate. Design of lactate dehydrogenase A (LDHA) inhibitors and molecule...

- Advancements in small molecule drug design: A structural perspective - PMC.

- Analyst (RSC Publishing). (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors.

- Google Patents.

- PubMed. (2015, November 15).

- Wikipedia. Enzyme assay.

- YouTube. (2023, August 18). functional in vitro assays for drug discovery.

- Wikipedia. Keto acid.

- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.

- Small molecule cores demonstrate non-competitive inhibition of lact

- ACS Applied Bio Materials. (2024, February 19). The Experimentalist's Guide to Machine Learning for Small Molecule Design.

- Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul

- Research Archive of Rising Scholars. (2023, December 24). In-silico Design and Validation of Novel Lactate Dehydrogenase Inhibitors for Cancer Therapy.

- ACS Publications. (2023, October 5).

- Charles River Labor

- Stanford University. Small Molecule Drug Prototyping.

- Selleck. (2024, May 22). Pyruvic acid | ≥99%(HPLC) | LDH 阻害剤.

- Wikipedia. Pyruvic acid.

- MetwareBio. Pyruvic Acid: A Key Player in Cellular Metabolism and Health.

- BLDpharm. 95262-11-6|3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid.

- ChemScene. 95262-11-6 | 3-((2,3-Dichlorophenyl)amino)-3-oxopropanoic acid.

- PubChem. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915.

- Sigma-Aldrich. (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid.

- Echemi. 2-oxopropanoic acid | 13990-05-1, 3-(3,5-dichloro-4-hydroxyphenyl).

- ChemScene. 1342452-23-6 | 3-(2,3-Dichlorophenyl)propiolic acid.

- View MeSH Trace.

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]

- 3. insideindustry.co [insideindustry.co]

- 4. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. news-medical.net [news-medical.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. meassociation.org.uk [meassociation.org.uk]

- 12. agilent.com [agilent.com]

- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Disorder Models - Pharmaseed [pharmaseedltd.com]

- 17. cyagen.com [cyagen.com]

- 18. biocytogen.com [biocytogen.com]

- 19. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid synthesis

Executive Summary & Molecule Profile

Target Molecule: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (Also known as: 2,3-Dichlorophenylpyruvic acid) CAS: 95262-11-6 (related derivatives) / Generic Structure Class Core Challenge: The synthesis of 2,3-substituted phenylpyruvic acids is notoriously difficult due to two converging factors:

-

Steric Hindrance: The ortho-chloro substituents on the phenyl ring severely hamper the initial condensation step (aldol-type addition).

-

Instability: The target

-keto acid is prone to spontaneous decarboxylation (forming 2,3-dichlorophenylacetaldehyde) and oxidative polymerization under the harsh acidic/basic conditions required for hydrolysis.

This guide provides an optimized Erlenmeyer-Plöchl Azlactone protocol, widely regarded as the most scalable and robust route, with specific modifications to counteract the steric and stability issues of the 2,3-dichloro motif.

The "Gold Standard" Protocol: Modified Erlenmeyer-Plöchl

Do not use standard "textbook" conditions. The steric bulk of 2,3-dichlorobenzaldehyde requires higher driving force and stricter water control.

Phase 1: Azlactone Formation (The Condensation)

Reaction: 2,3-Dichlorobenzaldehyde + N-Acetylglycine

Optimized Parameters:

| Parameter | Standard Protocol | Optimized for 2,3-Dichloro | Reasoning |

|---|---|---|---|

| Reagent Ratio | 1:1 (Aldehyde:Glycine) | 1.0 : 1.2 (Excess N-Acetylglycine) | Pushes equilibrium forward against steric resistance. |

| Catalyst | NaOAc (anhydrous) | NaOAc (Fused) + Pb(OAc)₂ (Cat.) | Lead acetate often catalyzes difficult condensations where NaOAc stalls. |

| Solvent | Acetic Anhydride | Acetic Anhydride (Freshly Distilled) | Hydrolysis of anhydride by wet reagents kills the driving force. |

| Temperature | Reflux (120-130°C) | 100-110°C (Controlled) | Avoids tar formation common with electron-poor aldehydes. |

Step-by-Step:

-

Mix 2,3-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and fused Sodium Acetate (0.8 eq) in Acetic Anhydride (3.0 vol).

-

Optional: Add 5 mol% Lead(II) acetate if reaction stalls (monitor by TLC).

-

Heat to 110°C for 2–4 hours. Do not overheat. The solution should turn yellow/orange, not black.

-

Critical Workup: Cool to 5°C. If precipitation is slow (due to sterics), add 1 volume of ice-cold ethanol. Filter the solid azlactone.

-

Wash: Wash cake with cold water (remove salts) then cold MeOH (remove unreacted aldehyde).

Phase 2: Stepwise Hydrolysis (The Critical Step)

Direct acid hydrolysis often leads to "tarring." Use a two-step "Ring Opening

-

Ring Opening: Suspend the azlactone in 1% NaOH (aq) or Na₂CO₃ . Heat gently (60°C) until dissolved. This forms the

-acetamido-2,3-dichlorocinnamic acid intermediate.-

Checkpoint: The solution should be clear. Filter off any undissolved solids (unreacted impurities).

-

-

Hydrolysis: Acidify the solution with 3M HCl to pH 1. Reflux for 2–3 hours.

-

Note: The acetamido group hydrolyzes to the enamine, which tautomerizes to the imine and hydrolyzes to the ketone.

-

-

Isolation: Cool slowly. The target keto acid should crystallize. If an oil forms, extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Benzene/Pet Ether (or Toluene/Heptane).

Troubleshooting Center (Q&A)

Q1: My azlactone yield is <40%. I see a lot of unreacted aldehyde on TLC.

-

Diagnosis: The 2,3-dichloro substitution creates a "steric wall," preventing the active methylene of the oxazolone intermediate from attacking the aldehyde carbonyl.

-

Fix:

-

Switch Solvent: Use THF with TiCl₄/Pyridine (Lehnert modification). This is a low-temperature Knoevenagel-type condensation that bypasses the high-energy barrier of the classic fusion method.

-

Microwave: If available, microwave irradiation (140°C, 10 min) often overcomes steric barriers better than convective heating.

-

Q2: During hydrolysis, the product turns into a dark, sticky oil (Tar).

-

Diagnosis: Decarboxylation or polymerization. Phenylpyruvic acids are sensitive to oxidation in alkaline media and decarboxylation in hot acid.

-

Fix:

-

Strict Anaerobic Conditions: Sparge all hydrolysis buffers with Nitrogen/Argon. Perform the reaction under an inert blanket.

-

Reduce Acid Strength: Switch from 3M HCl reflux to 1M HCl at 80°C for a longer time.

-

Alternative Hydrolysis: Use Enzymatic Hydrolysis (Acylase) on the acetamido intermediate if chemical hydrolysis is too harsh.

-

Q3: The final product contains 5-10% 2,3-dichlorobenzoic acid.

-

Diagnosis: Oxidative cleavage of the keto acid.

-

Fix: This is caused by dissolved oxygen or peroxides in the solvent. Use antioxidant stabilizers (e.g., trace hydroquinone) during workup or ensure strict deoxygenation.

Q4: I cannot get the final acid to crystallize; it remains an oil.

-

Diagnosis: Impurities (acetimide byproducts) are preventing crystal lattice formation.

-

Fix: Form the Calcium or Sodium Salt .

-

Treat the crude oil with ethanolic CaCl₂.

-

The Calcium pyruvate salt often precipitates nicely.

-

Filter, wash, and regenerate the free acid with dilute HCl only when needed.

-

Visual Logic: Process Flow & Troubleshooting

Caption: Optimized decision tree for the synthesis of sterically hindered phenylpyruvic acids.

References

-

Erlenmeyer-Plöchl Azlactone Synthesis (General Mechanism & Optimization)

-

Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[1] Research Repository UCD.

-

-

Hydrolysis of Hindered Azlactones

-

Synthesis of Phenylpyruvic Acids via Azlactones

-

Alternative TiCl₄ Mediated Condensation (Lehnert Modification)

- Lehnert, W. (1970). "Knoevenagel-Kondensationen mit TiCl4/Base." Tetrahedron Letters. (Crucial for sterically hindered aldehydes).

-

Handling & Stability of Halogenated Phenylpyruvates

- Relevant patent data on 3-aryl-2-oxopropanoic acid derivatives and their stabiliz

Sources

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Design and synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. data.epo.org [data.epo.org]

Technical Support Center: Resolving Solubility Challenges of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the aqueous solubility of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. We will explore the underlying causes of its poor solubility and provide a series of structured, evidence-based strategies in a question-and-answer format to achieve stable and usable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid so poorly soluble in aqueous solutions?

Answer: The solubility of a molecule is governed by its physicochemical properties. In the case of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, its structure contains competing features that result in low aqueous solubility.

-

Hydrophobic Character: The core of the molecule is a dichlorinated phenyl ring. The two chlorine atoms and the phenyl ring itself are highly non-polar and lipophilic (fat-loving), which leads to a strong tendency to repel water. While specific experimental data for this exact molecule is sparse, structurally related compounds possess a high predicted partition coefficient (LogP), a measure of lipophilicity[1]. A higher LogP value generally correlates with lower water solubility.

-

Hydrophilic Character: The molecule also possesses a carboxylic acid and an alpha-keto group. These groups are polar and capable of hydrogen bonding with water. However, the powerful hydrophobic nature of the dichlorophenyl ring dominates, leading to overall poor aqueous solubility.

This dual nature is a common challenge for many active pharmaceutical ingredients (APIs), with estimates suggesting that up to 90% of molecules in discovery pipelines are poorly water-soluble[2][3].

Q2: What is the most direct and simple first step to try and solubilize this compound?

Answer: The most straightforward initial approach is pH adjustment .[] The molecule is a carboxylic acid. By increasing the pH of the aqueous medium, you can deprotonate the carboxylic acid group (-COOH) to its corresponding carboxylate salt (-COO⁻).

Mechanism: The conversion of the neutral acid to its ionized salt form dramatically increases its polarity, making it significantly more water-soluble. This is an application of Le Châtelier's principle; by adding a base (e.g., NaOH) to remove H+ ions, the equilibrium shifts towards the dissolved, ionized form.[5][6]

A simple protocol to test this is outlined below.

Protocol 1: Trial Solubilization by pH Adjustment

-

Weigh out a small, precise amount of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (e.g., 1 mg) into a clean glass vial.

-

Add a measured volume of your desired aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, PBS). The compound will likely remain as a solid suspension.

-

While stirring or vortexing, add a low-concentration base (e.g., 0.1 M NaOH) dropwise.

-

Monitor the solution for clarity. Use a calibrated pH meter to track the pH.

-

Note the pH at which the compound fully dissolves. This will give you an approximate pKa value and the minimum pH required for solubilization.

-

Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). Some compounds may degrade at very high pH.

Q3: I need to prepare a concentrated stock solution. What organic solvent should I use?

Answer: For creating a highly concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard choice.[7]

Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of organic compounds, even those with poor aqueous solubility.[7][8] It is often used to prepare stock solutions at concentrations (e.g., 10-100 mM) that would be impossible in water alone. These stocks are then diluted to a final, low percentage of DMSO in the working aqueous solution.[7]

Considerations:

-

Precipitation upon Dilution: A primary challenge with DMSO stocks is that the compound may precipitate when diluted into an aqueous buffer.[9][10] This occurs because the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one.

-

Toxicity: While widely used, DMSO can have effects on biological systems, especially at concentrations above 1%.[8][11] It's crucial to always run a vehicle control (your final buffer containing the same percentage of DMSO as your test samples) in your experiments.

Q4: What are more advanced strategies if pH adjustment and co-solvents are insufficient or unsuitable for my assay?

Answer: When simple methods fail or are incompatible with your experimental system (e.g., due to pH constraints or solvent toxicity), cyclodextrin-based formulation is a highly effective and recommended alternative.[12]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[] Their exterior is hydrophilic (water-soluble), while the interior cavity is hydrophobic.[14][15] A poorly soluble molecule like 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[16] This complex has a water-soluble exterior, allowing the entire package to dissolve readily in aqueous solutions.[16][17]

Advantages:

-

Increased Solubility: Can increase apparent water solubility by several orders of magnitude.[17]

-

Biocompatibility: Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally considered benign and are used in parenteral drug formulations.[15][17]

-

Stability: Encapsulation can protect the compound from degradation.[17]

Troubleshooting Guide & Advanced Protocols

Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

This is a classic sign of kinetic versus thermodynamic solubility. The compound is soluble in the high-concentration DMSO stock but not in the final aqueous medium.

Workflow for Resolving Precipitation

Caption: Troubleshooting workflow for precipitation issues.

-

Strategy 1 (Increase Final DMSO %): The simplest solution is to increase the final concentration of DMSO in your working solution. However, many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Test the tolerance of your specific system.

-

Strategy 2 (Combine Co-solvents and pH): Using a combination of solubilizers is often effective.[][18] Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol can work synergistically with pH adjustment. They reduce the polarity of the water, making it a more "hospitable" environment for the drug molecule even after dilution.[]

-

Strategy 3 (Cyclodextrin Formulation): This is the most robust solution. By pre-forming a soluble inclusion complex, the compound is already in a water-compatible state before it is introduced to the final buffer, preventing precipitation.

Problem: I am running a sensitive cell-based assay and must avoid solvent toxicity. How do I prepare a solution of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid?

For sensitive biological applications, minimizing organic co-solvents is critical. The recommended approach is to use a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity in biological systems.[17]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol aims to create a 1 mM stock solution of the compound complexed with HP-β-CD, which can then be further diluted. The molar ratio of Drug:CD is a critical parameter to optimize. A starting point of 1:5 or 1:10 is common.

Materials:

-

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (MW: ~233.05 g/mol )

-

2-hydroxypropyl-β-cyclodextrin (HP-β-CD) (MW: ~1460 g/mol )

-

High-purity water or desired buffer (e.g., PBS)

Procedure:

-

Prepare the Cyclodextrin Solution: To achieve a 10:1 molar ratio for a final 1 mM drug solution, you will need a 10 mM HP-β-CD solution.

-

Weigh 14.6 mg of HP-β-CD.

-

Dissolve in ~0.9 mL of your buffer in a 1.5 mL microfuge tube. Vortex until fully dissolved.

-

-

Add the Compound:

-

Weigh 0.233 mg of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

-

Add this powder directly to the HP-β-CD solution.

-

-

Facilitate Complexation:

-

Cap the tube securely.

-

Mix vigorously on a vortex mixer for 1-2 hours at room temperature.

-

Alternatively, use a sonicating water bath for 30-60 minutes to accelerate dissolution and complex formation.

-

-

Clarify and Sterilize:

-

After mixing, inspect the solution. It should be clear. If any particulate matter remains, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully collect the supernatant. This is your ~1 mM stock solution.

-

For cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.

-

-

Confirmation (Optional): The increase in solubility can be quantified using techniques like HPLC to determine the concentration of the compound in the supernatant.

Workflow Diagram: Cyclodextrin Complexation

Sources

- 1. chemscene.com [chemscene.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 5. reddit.com [reddit.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. quora.com [quora.com]

- 8. mdpi.com [mdpi.com]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. touroscholar.touro.edu [touroscholar.touro.edu]

- 17. alzet.com [alzet.com]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Conditions for Dichlorophenylpropanoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of dichlorophenylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction

Dichlorophenylpropanoic acids and their derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The optimization of their synthesis is crucial for achieving high yields, purity, and cost-effectiveness. This guide will focus on two primary synthetic routes to the dichlorophenylpropanoic acid core and the subsequent derivatization of the carboxylic acid moiety.

Part 1: Synthesis of the Dichlorophenylpropanoic Acid Core

There are two principal pathways for the synthesis of the dichlorophenylpropanoic acid backbone: the Perkin or Knoevenagel condensation followed by reduction, and the Friedel-Crafts acylation. Each route presents unique challenges and optimization opportunities.

Route 1: Dichlorocinnamic Acid Synthesis and Subsequent Reduction

This two-step approach involves the initial formation of a dichlorocinnamic acid intermediate, which is then reduced to the desired dichlorophenylpropanoic acid.

Step 1: Synthesis of Dichlorocinnamic Acid via Perkin or Knoevenagel Condensation

The Perkin and Knoevenagel reactions are classic methods for the synthesis of α,β-unsaturated aromatic acids.[1][2]

-

Perkin Reaction: This reaction involves the condensation of a dichlorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base, such as the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).[3][4][5]

-

Knoevenagel Condensation: This method utilizes the reaction of a dichlorobenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like piperidine or an amine in a suitable solvent.[2][6][7]

Experimental Protocol: Synthesis of 2,4-Dichlorocinnamic Acid via Knoevenagel Condensation

-

To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dichlorocinnamic acid.

Step 2: Reduction of Dichlorocinnamic Acid

The double bond of the dichlorocinnamic acid is selectively reduced to afford the target dichlorophenylpropanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.[8][9]

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dichlorocinnamic Acid

-

In a pressure vessel, dissolve 2,4-dichlorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 3-(2,4-dichlorophenyl)propanoic acid.

-

If necessary, purify the product by recrystallization.

Troubleshooting and FAQs for Route 1

Q1: My Knoevenagel/Perkin condensation is giving a low yield. What are the possible causes?

-

A1:

-

Insufficient reaction time or temperature: These reactions often require elevated temperatures and several hours to proceed to completion.[3] Ensure your reaction is heated adequately and for a sufficient duration.

-

Base/Catalyst deactivation: The basic catalysts used in these reactions can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.

-

Side reactions: Aldehydes can undergo self-condensation or other side reactions in basic conditions.[3] Careful control of temperature and reaction time is crucial.

-

Substrate reactivity: The electron-withdrawing nature of the chlorine atoms on the benzaldehyde can reduce its reactivity. A slight excess of the active methylene compound or anhydride may be beneficial.

-

Q2: I am observing incomplete reduction of the dichlorocinnamic acid. How can I improve this?

-

A2:

-

Catalyst activity: The Pd/C catalyst may be old or of poor quality. Use a fresh, high-quality catalyst.

-

Insufficient hydrogen pressure: While many hydrogenations proceed at atmospheric pressure, some substrates require higher pressures to drive the reaction to completion.

-

Solvent choice: The choice of solvent can impact the reaction rate. Ethanol, methanol, and ethyl acetate are common choices.

-

Reaction time: Ensure the reaction is allowed to run for a sufficient period. Monitor by TLC until the starting material is no longer visible.

-

Q3: Are there any alternatives to catalytic hydrogenation for the reduction step?

-

A3: Yes, transfer hydrogenation is a viable alternative that avoids the need for pressurized hydrogen gas.[10][11] Common hydrogen donors include formic acid and its salts in the presence of a palladium catalyst.[10]

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a more direct approach to the carbon skeleton of dichlorophenylpropanoic acid derivatives.[12][13] This involves the reaction of a dichlorobenzene with an acylating agent, such as succinic anhydride or a propionyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[12][14]

Workflow for Friedel-Crafts Acylation

Caption: General workflow for Friedel-Crafts acylation of dichlorobenzene.

Troubleshooting and FAQs for Route 2

Q1: My Friedel-Crafts acylation is not proceeding or is very sluggish. What should I check?

-

A1:

-

Catalyst deactivation: Aluminum chloride is extremely sensitive to moisture.[14] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Deactivated substrate: Dichlorobenzene is an electron-deficient and therefore deactivated aromatic ring, making it less reactive in electrophilic aromatic substitutions.[12][14] A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required.

-

Insufficient temperature: Acylation of deactivated rings may require higher temperatures to proceed at a reasonable rate.[12] If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for side product formation.

-

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

-

A2: The two chlorine atoms are ortho-, para-directing but deactivating. The position of acylation is influenced by both electronic and steric effects.[12]

-

Reaction temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable para-isomer.[14]

-

Catalyst choice: While AlCl₃ is common, other Lewis acids or shape-selective catalysts like zeolites can sometimes provide better regioselectivity.[12]

-

Solvent effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some cases.[14]

-

Q3: After the reaction, I have a difficult-to-purify mixture. What are the likely impurities?

-

A3:

-

Unreacted starting materials: Due to the deactivated nature of dichlorobenzene, incomplete conversion is common.

-

Positional isomers: As discussed, a mixture of acylated isomers is a significant possibility.

-